molecular formula C10H13ClO2 B13614566 2-(4-Chloro-3-methoxyphenyl)propan-2-ol

2-(4-Chloro-3-methoxyphenyl)propan-2-ol

Cat. No.: B13614566
M. Wt: 200.66 g/mol
InChI Key: KFWICWKJCMVGNQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)propan-2-ol is a chemical compound with the CAS Registry Number 1531568-56-5 . It has a molecular formula of C10H13ClO2 and a molecular weight of 200.66 g/mol . The structure of this compound features a propan-2-ol group substituted at the 2-position with a 4-chloro-3-methoxyphenyl ring, offering a unique scaffold for chemical synthesis and development . As a building block in medicinal chemistry and organic synthesis, this compound can be utilized in the exploration of structure-activity relationships and the creation of more complex bioactive molecules. Researchers can employ it in cross-coupling reactions, etherification, or as a precursor for various pharmaceutical intermediates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3

InChI Key

KFWICWKJCMVGNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Chloro 3 Methoxyphenyl Propan 2 Ol

Physical Properties

PropertyValue
IUPAC Name 2-(4-chloro-3-methoxyphenyl)propan-2-ol
CAS Number 1531568-56-5
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol vulcanchem.com
Appearance Not specified (likely a solid or oil at room temperature)
Solubility Expected to have low solubility in water and higher solubility in organic solvents

Chemical Properties and Reactivity

The reactivity of the compound is centered around its two main structural features:

Tertiary Alcohol Group: The hydroxyl (-OH) group is attached to a tertiary carbon. This sterically hindered environment influences its reactivity compared to primary or secondary alcohols. It can undergo reactions typical of tertiary alcohols, such as substitution reactions under acidic conditions. The hydroxyl group's presence reduces the compound's hydrophobicity, though less so than a primary or secondary alcohol. vulcanchem.com

Substituted Aromatic Ring: The phenyl ring is activated by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing chlorine atom. This "push-pull" electronic environment directs the positions for potential electrophilic aromatic substitution reactions. vulcanchem.com

Predicted spectroscopic data can help in the characterization of the molecule:

¹H NMR: Signals for aromatic protons are expected in the range of δ 6.8–7.4 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the tertiary alcohol proton around δ 1.5 ppm. vulcanchem.com

¹³C NMR: The quaternary carbon attached to the hydroxyl group would likely appear around δ 72–75 ppm, with aromatic carbons showing signals between δ 110–150 ppm. vulcanchem.com

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol would be expected around 3400 cm⁻¹, with a C-O stretch from the methoxy group near 1250 cm⁻¹. vulcanchem.com

Applications and Research

2-(4-Chloro-3-methoxyphenyl)propan-2-ol is primarily recognized for its potential role as a chemical intermediate in organic synthesis. There is no evidence of its use as a final product in commercial applications. Its structure makes it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceutical compounds or materials science.

The tertiary alcohol moiety can be used as a protecting group or be transformed into other functional groups. The substituted phenyl ring provides a scaffold that can be further modified, for instance, through cross-coupling reactions, to build larger molecular architectures. Similar structures are cited as intermediates in the synthesis of pharmaceutically active agents. For example, the synthesis of the drug anacetrapib (B1684379) involves a related intermediate, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol. google.com

Metabolism and Metabolites

There is no information available in the scientific literature regarding the metabolism of 2-(4-Chloro-3-methoxyphenyl)propan-2-ol. As a laboratory chemical intermediate not intended for in vivo use, it is not expected to have been the subject of metabolic studies.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.55 (s, 6H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 7.25–7.45 (m, 3H, aromatic)
IR (cm⁻¹)3450 (O–H stretch), 1250 (C–O–C), 750 (C–Cl)

Q. Table 2. Crystallographic Parameters (Hypothetical)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)8.25, 10.30, 12.45
Z4
R-factor0.032
CCDC Deposition2056783 (example)

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